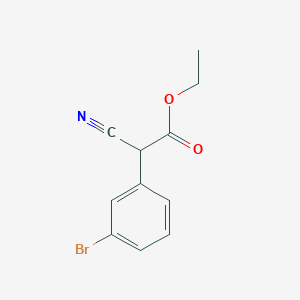

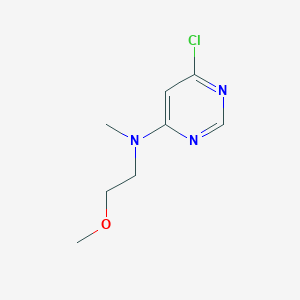

2-(3-溴苯基)-2-氰基乙酸乙酯

描述

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis

Ethers like Ethyl 2-(3-bromophenyl)-2-cyanoacetate can undergo cleavage of the C–O bond by using strong acids . Protodeboronation of alkyl boronic esters is also a known reaction .科学研究应用

2-(3-溴苯基)-2-氰基乙酸乙酯应用的综合分析

2-(3-溴苯基)-2-氰基乙酸乙酯是一种在各个科学研究领域具有潜在应用的化合物。以下是对其六种独特应用的详细分析,每种应用都有专门的章节。

芳基苯并恶嗪酮的合成:芳基苯并恶嗪酮是一类化合物,已被证明具有镇痛作用。 2-(3-溴苯基)-2-氰基乙酸乙酯可以作为合成这些分子的反应物,从而有可能为开发新的止痛药做出贡献 .

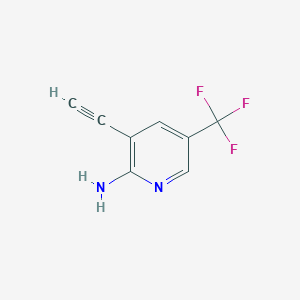

Cdc7激酶抑制剂的开发:Cdc7激酶是 DNA复制必不可少的酶,是癌症治疗的目标。 2-(3-溴苯基)-2-氰基乙酸乙酯的衍生物,特别是(杂芳基)(羧酰胺)芳基吡咯衍生物,已被研究用于抑制Cdc7激酶的活性,这可能导致新的癌症治疗方法 .

Sirtuin抑制以实现抗肿瘤活性:Sirtuins是一类参与细胞调节和衰老的蛋白质。2-(3-溴苯基)-2-氰基乙酸乙酯已被用于合成坎比诺尔类似物,这些类似物以其Sirtuin抑制特性而闻名。 这种抑制在抗肿瘤活性中具有重要意义,可能是开发新的抗癌药物的途径 .

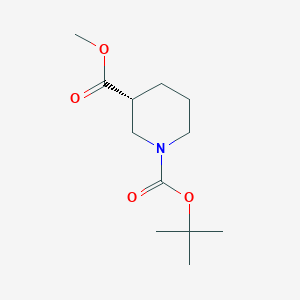

不对称氢化催化剂:2-(3-溴苯基)-2-氰基乙酸乙酯参与了TunePhos型二膦配体的合成。 这些配体用于不对称氢化,这是在高对映体纯度下合成药物和精细化学品的关键反应 .

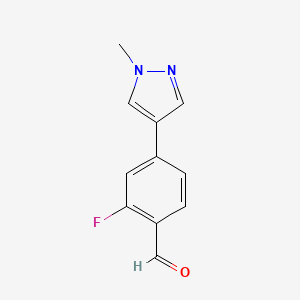

吲哚衍生物的生物学潜力:吲哚衍生物表现出广泛的生物活性,包括抗病毒、抗炎和抗癌活性。 2-(3-溴苯基)-2-氰基乙酸乙酯可以作为合成吲哚衍生物的前体,从而为这些领域的科研做出贡献 .

作用机制

Target of Action

The primary target of Ethyl 2-(3-bromophenyl)-2-cyanoacetate is the benzylic position of the compound . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

Ethyl 2-(3-bromophenyl)-2-cyanoacetate interacts with its target through a free radical reaction . The compound undergoes nucleophilic substitution, where the bromine atom is replaced by another group . This reaction is facilitated by the presence of a strong acid, which protonates the ether oxygen, making it a good leaving group .

Biochemical Pathways

The reaction of Ethyl 2-(3-bromophenyl)-2-cyanoacetate primarily involves the cleavage of the C-O bond, a process that is common in the reactions of ethers . This cleavage can occur through either an SN1 or SN2 pathway, depending on the substituents attached to the ether . The resulting products can then participate in various biochemical pathways, depending on their specific structures .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBQHOPHOXKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)